molecular formula C13H26ClNO B1451102 3-(2-Cyclohexylethoxy)piperidine hydrochloride CAS No. 1185301-17-0

3-(2-Cyclohexylethoxy)piperidine hydrochloride

Cat. No. B1451102
M. Wt: 247.8 g/mol
InChI Key: AAKMOXQYGQLSID-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H26ClNO . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 3-(2-Cyclohexylethoxy)piperidine hydrochloride is 1S/C13H25NO.ClH/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13;/h12-14H,1-11H2;1H . This indicates that the compound consists of a piperidine ring attached to a cyclohexyl group through an ethoxy linker.


Physical And Chemical Properties Analysis

3-(2-Cyclohexylethoxy)piperidine hydrochloride has a molecular weight of 247.81 . Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Neuropharmacological Applications

Piperidine derivatives, such as phencyclidine, demonstrate complex pharmacological actions at different levels of the central nervous system, including the spinal cord, brainstem, diencephalon, and cerebral cortex. Such compounds have been studied for their potential effects on sensory inputs and central nervous system reactivity, which can provide insights into neuropharmacological research and the development of treatments for conditions like schizophrenia (E. Domino, 1964).

Potential in Alzheimer's Disease Treatment

Piperidine derivatives like donepezil, a central acetylcholinesterase inhibitor, are widely recognized for their therapeutic application in treating Alzheimer's disease. The pharmacokinetic properties and therapeutic levels achieved with donepezil highlight the potential of piperidine structures in enhancing cognitive functions and slowing the progression of neurodegenerative diseases (G. Román & S. Rogers, 2004).

Synthetic Methodologies for Spiropiperidines

Spiropiperidines, a subgroup within the piperidine derivatives, have garnered interest in drug discovery due to their three-dimensional chemical space. Research into the synthesis methodologies of spiropiperidines can provide valuable insights into the structural modification and optimization of piperidine-based compounds for therapeutic applications (Samuel D Griggs, D. Tape, & P. Clarke, 2018).

Safety And Hazards

The safety data sheet for 3-(2-Cyclohexylethoxy)piperidine hydrochloride indicates that it is an irritant . Further safety and hazard information is not specified in the available resources.

properties

IUPAC Name

3-(2-cyclohexylethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO.ClH/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKMOXQYGQLSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyclohexylethoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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